molecular formula C12H22BrN B1521656 Adamantan-1-ylmethyl-methyl-amine hydrobromide CAS No. 1185301-20-5

Adamantan-1-ylmethyl-methyl-amine hydrobromide

Cat. No.: B1521656
CAS No.: 1185301-20-5
M. Wt: 260.21 g/mol
InChI Key: LXOINMNIUXSCPN-UHFFFAOYSA-N
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Description

Adamantan-1-ylmethyl-methyl-amine hydrobromide is a chemical compound with the molecular formula C₁₂H₂₂BrN It is a derivative of adamantane, a hydrocarbon known for its rigid, diamond-like structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Adamantan-1-ylmethyl-methyl-amine hydrobromide typically involves the following steps:

    Starting Material: The synthesis begins with adamantane, which is subjected to a series of reactions to introduce the amine group.

    Formation of Adamantan-1-ylmethylamine: Adamantane is first brominated to form 1-bromoadamantane. This intermediate is then reacted with methylamine to produce Adamantan-1-ylmethylamine.

    Quaternization: The final step involves the reaction of Adamantan-1-ylmethylamine with hydrobromic acid to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Bromination: Large-scale bromination of adamantane to produce 1-bromoadamantane.

    Amine Introduction: Reaction with methylamine in a controlled environment to ensure high yield and purity.

    Hydrobromide Formation: The final product is obtained by reacting the amine with hydrobromic acid, followed by purification steps to isolate the hydrobromide salt.

Chemical Reactions Analysis

Types of Reactions

Adamantan-1-ylmethyl-methyl-amine hydrobromide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amine group.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

    Hydrolysis: The hydrobromide salt can be hydrolyzed under basic conditions to release the free amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed.

Major Products

    Substitution: Products include various substituted adamantane derivatives.

    Oxidation: Formation of imines or nitriles.

    Reduction: Secondary amines or other reduced forms of the compound.

Scientific Research Applications

Adamantan-1-ylmethyl-methyl-amine hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its antiviral and antimicrobial properties, particularly in the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which Adamantan-1-ylmethyl-methyl-amine hydrobromide exerts its effects involves interaction with molecular targets such as enzymes and receptors. The rigid structure of the adamantane core allows for specific binding interactions, which can modulate biological pathways. For example, in antiviral research, the compound may inhibit viral replication by interfering with viral enzymes.

Comparison with Similar Compounds

Adamantan-1-ylmethyl-methyl-amine hydrobromide can be compared with other adamantane derivatives such as:

    Amantadine: Known for its antiviral properties, particularly against influenza A.

    Memantine: Used in the treatment of Alzheimer’s disease due to its action on NMDA receptors.

    Rimantadine: Another antiviral agent similar to amantadine but with a different pharmacokinetic profile.

Uniqueness

The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties compared to other adamantane derivatives. Its ability to form stable hydrobromide salts enhances its solubility and stability, making it a valuable compound in various research applications.

By understanding the synthesis, reactions, and applications of this compound, researchers can further explore its potential in scientific and industrial fields.

Properties

IUPAC Name

1-(1-adamantyl)-N-methylmethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N.BrH/c1-13-8-12-5-9-2-10(6-12)4-11(3-9)7-12;/h9-11,13H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOINMNIUXSCPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC12CC3CC(C1)CC(C3)C2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185301-20-5
Record name Tricyclo[3.3.1.13,7]decane-1-methanamine, N-methyl-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185301-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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